

4-Bromo-3-chloroaniline material safety data sheet (MSDS) information

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Compound of Interest

Compound Name: 4-Bromo-3-chloroaniline

Cat. No.: B1265746

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Technical Support Center: 4-Bromo-3-chloroaniline

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **4-Bromo-3-chloroaniline**. It includes a summary of material safety data, a detailed experimental protocol for the synthesis of an azo dye, and a troubleshooting guide to address common issues encountered during experimentation.

Material Safety Data Sheet (MSDS) at a Glance

The following tables summarize the key safety and physical properties of **4-Bromo-3-chloroaniline**.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	21402-26-6[1][2][3]
Molecular Formula	C ₆ H ₅ BrClN[1][2][3]
Molecular Weight	206.47 g/mol [1][2][3]
Appearance	White to light yellow powder or crystal[2]
Melting Point	66-67 °C[4]
Boiling Point	276.3°C at 760 mmHg[4]
Flash Point	>100 °C[4]
Storage Conditions	Room temperature, in a dry, cool, and well-ventilated place.[4][5]

Table 2: Hazard Identification and GHS Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed[4][6][7]
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin[5]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[5]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation[5]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled[6][7]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure[5][6][7]

Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of a representative azo dye using **4-Bromo-3-chloroaniline** and 2-naphthol.

Objective: To synthesize (E)-1-((4-bromo-3-chlorophenyl)diazenyl)naphthalen-2-ol.

Materials:

- **4-Bromo-3-chloroaniline**
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- 2-Naphthol
- Sodium hydroxide (NaOH)
- Deionized water
- Ice
- Starch-iodide paper
- Ethanol (for recrystallization)

Procedure:

Part 1: Diazotization of **4-Bromo-3-chloroaniline**

- In a 250 mL beaker, add 2.06 g (0.01 mol) of **4-Bromo-3-chloroaniline** to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
- Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.[8][9]
- In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.[9]

- Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.[8]
- After the addition is complete, continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[9]
- Check for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A blue-black color indicates an excess of nitrous acid. If the test is negative, add a small amount more of the sodium nitrite solution.[8]

Part 2: Azo Coupling with 2-Naphthol

- In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.[9]
- Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[8][9]
- Slowly add the freshly prepared, cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution with continuous, efficient stirring.[8][9]
- A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.[9]
- Isolate the crude dye by vacuum filtration using a Büchner funnel.
- Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.[9]
- Purify the crude product by recrystallization from ethanol to obtain the final product.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during experiments with **4-Bromo-3-chloroaniline**.

Q1: The diazotization reaction is not proceeding to completion, and I still have starting aniline present. What should I do?

A1:

- **Temperature Control:** Ensure the reaction temperature is strictly maintained between 0-5 °C. Higher temperatures can cause the unstable diazonium salt to decompose.[\[1\]](#)
- **Acid Concentration:** Verify that a sufficient excess of hydrochloric acid is present. The reaction requires a strongly acidic medium.
- **Nitrite Addition:** Make sure you have added a slight excess of sodium nitrite. Use starch-iodide paper to test for the presence of nitrous acid. A blue-black color indicates an excess. If the test is negative, add a small amount of additional sodium nitrite solution.[\[8\]](#)

Q2: My yield of the azo dye is very low. What are the possible reasons?

A2:

- **Premature Decomposition of Diazonium Salt:** The diazonium salt is unstable and should be used immediately after its preparation. Allowing it to warm up or sit for an extended period will lead to decomposition and lower yields.[\[1\]](#)
- **Incomplete Coupling:** The coupling reaction is pH-dependent. Ensure the 2-naphthol solution is sufficiently alkaline to facilitate the electrophilic aromatic substitution.
- **Side Reactions:** If the diazonium salt solution is allowed to warm up before coupling, it can react with water to form a phenol as a byproduct, reducing the yield of the desired azo dye.[\[1\]](#)

Q3: The color of my final azo dye product is dull or seems impure. How can I improve its purity?

A3:

- **Recrystallization:** Proper recrystallization is key to obtaining a pure product with a vibrant color. Ensure you are using a suitable solvent (e.g., ethanol) and allow for slow cooling to promote the formation of well-defined crystals.

- **Washing:** Thoroughly wash the crude product with cold deionized water after filtration to remove any unreacted starting materials or inorganic salts.
- **Purification of Starting Materials:** The purity of your starting **4-Bromo-3-chloroaniline** and 2-naphthol can significantly impact the final product. If necessary, purify the starting materials before use.

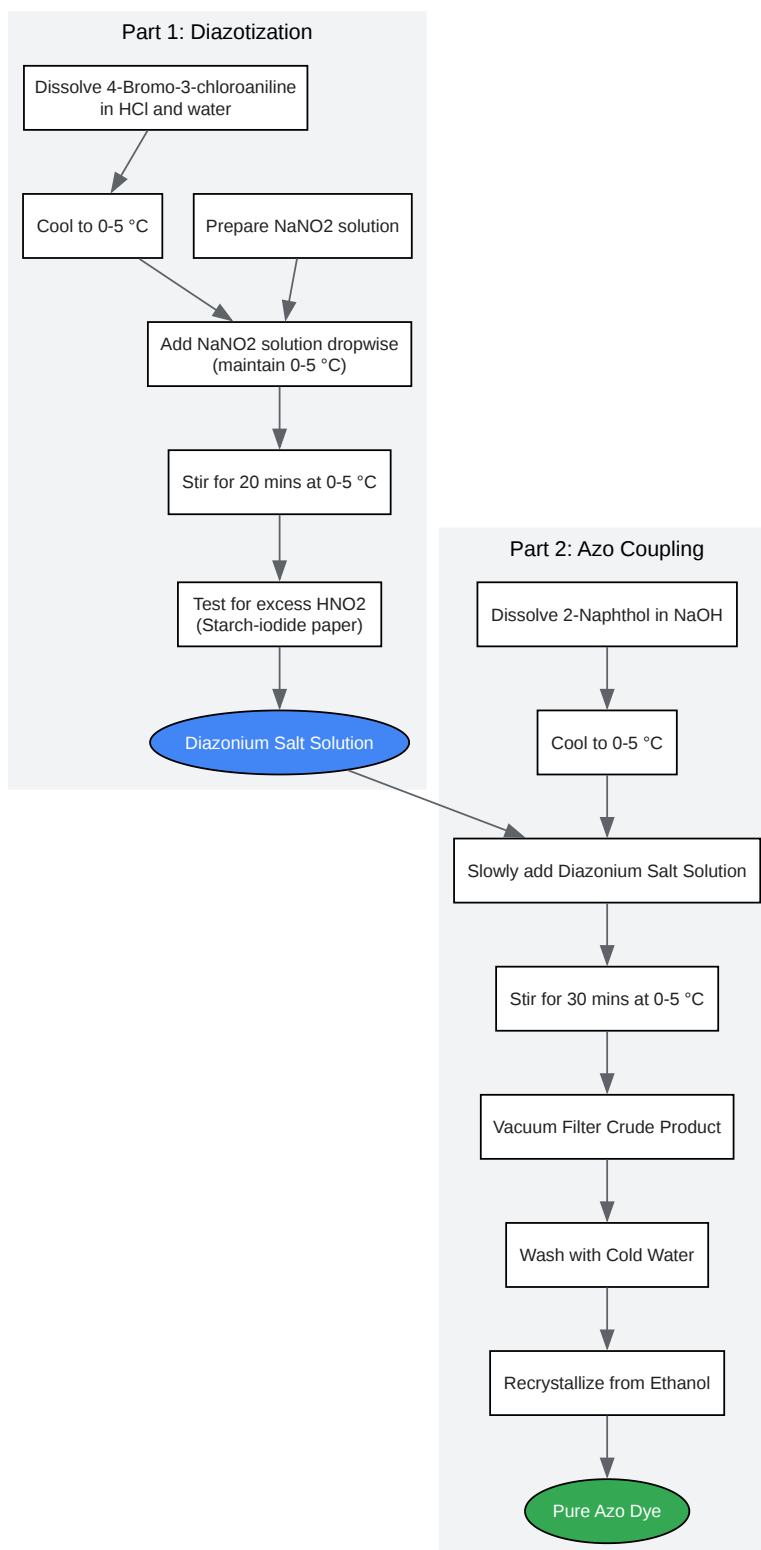
Q4: I am observing the formation of byproducts in my reaction. What are the likely side reactions?

A4:

- **Phenol Formation:** As mentioned, the reaction of the diazonium salt with water to form 4-bromo-3-chlorophenol is a common side reaction, especially if the temperature is not well-controlled.
- **Azo Coupling with Unreacted Aniline:** In some cases, the diazonium salt can couple with unreacted **4-Bromo-3-chloroaniline**, leading to the formation of a triazene byproduct. This is more common with electron-rich anilines.

Experimental Workflow Diagram

Azo Dye Synthesis Workflow



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Caption: Workflow for the synthesis of an azo dye from **4-Bromo-3-chloroaniline**.

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